molecular formula C24H19N3O5 B2969095 5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile CAS No. 931704-41-5

5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile

Cat. No.: B2969095
CAS No.: 931704-41-5
M. Wt: 429.432
InChI Key: NPFBRCUTPHTWIQ-UHFFFAOYSA-N
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Description

The compound 5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile features a central oxazole ring substituted with a benzo[d][1,3]dioxol-5-ylmethylamino group at position 5 and a furan-2-yl moiety bearing a p-tolyloxymethyl substituent at position 2. This structure combines lipophilic (methylenedioxy, p-tolyl) and polar (carbonitrile) groups, suggesting a balance between membrane permeability and target binding .

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylamino)-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5/c1-15-2-5-17(6-3-15)28-13-18-7-9-21(31-18)24-27-19(11-25)23(32-24)26-12-16-4-8-20-22(10-16)30-14-29-20/h2-10,26H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFBRCUTPHTWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC5=C(C=C4)OCO5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O4C_{20}H_{22}N_4O_4, with a molecular weight of approximately 398.42 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological relevance, alongside an oxazole ring and a furan derivative.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring similar structural motifs. For instance, derivatives containing oxazole and furan rings have shown promising cytotoxic effects against various cancer cell lines. In vitro studies indicate that compounds with similar scaffolds can exhibit IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines .

CompoundCell LineIC50 (µM)
Compound AMCF-716.19 ± 1.35
Compound BHCT-11617.16 ± 1.54

These findings suggest that the presence of the benzo[d][1,3]dioxole moiety may enhance the cytotoxicity of the compound through mechanisms involving apoptosis and cell cycle arrest.

The proposed mechanisms by which this compound may exert its biological effects include:

  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation, similar to other benzo[d][1,3]dioxole derivatives that target Mur ligases .
  • Modulation of Signaling Pathways : It could interfere with signaling pathways critical for tumor growth and survival, such as the PD-L1/PD-1 pathway, which is essential for immune evasion in tumors .
  • Induction of Apoptosis : The structural components may promote apoptosis in cancer cells by activating caspases or through mitochondrial pathways.

Antimicrobial Activity

In addition to anticancer properties, compounds with benzo[d][1,3]dioxole structures have been reported to possess antimicrobial activity . Research indicates that these compounds can inhibit bacterial growth by targeting essential bacterial enzymes .

Case Studies

A notable case study involved a series of synthesized derivatives based on the benzo[d][1,3]dioxole framework that were evaluated against various microbial strains. The results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for therapeutic applications in infectious diseases .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogous Compounds
Compound Name Core Structure Substituent A (Position 5) Substituent B (Position 2) Molecular Weight Notable Features
Target Compound Oxazole Benzo[d][1,3]dioxol-5-ylmethylamino p-Tolyloxymethyl furan ~421 (estimated) Methylenedioxy, p-tolyloxy
5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile Oxazole 4-Fluorobenzylamino 4-Methoxyphenoxymethyl furan 419.412 Fluorine (electron-withdrawing), Methoxy (electron-donating)
(2S,3R)-2-((Benzo[d][1,3]dioxol-5-yl(isobutyl)amino)methyl)-3-(4-chlorophenyl)oxirane-2-carbonitrile (4z) Oxirane (epoxide) Benzo[d][1,3]dioxol-5-yl(isobutyl) 4-Chlorophenyl N/A Epoxide ring, Chlorine substituent
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropanecarboxamide (35) Thiazole Benzo[d][1,3]dioxol-5-ylcyclopropane 4-Trifluoromethoxy benzoyl N/A Trifluoromethoxy, Cyclopropane

Key Differences and Implications

Core Structure Variations

  • The oxazole core (target compound and ) is less basic than thiazole () due to oxygen’s higher electronegativity compared to sulfur. This may reduce off-target interactions in biological systems .
  • Epoxide-containing compounds () exhibit higher reactivity due to strained oxirane rings, making them less stable but useful as intermediates in synthesis .

Substituent Effects Benzo[d][1,3]dioxole Group: Common in all compounds, this group enhances metabolic stability by resisting cytochrome P450-mediated oxidation . p-Tolyloxy (Target) vs. Fluorine (): Introduces electronegativity, enhancing binding to targets like kinases or GPCRs via dipole interactions .

Synthetic Yields

  • The target compound’s synthesis likely involves multi-step coupling (similar to ), with yields comparable to the 55–59% reported for epoxide derivatives .

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